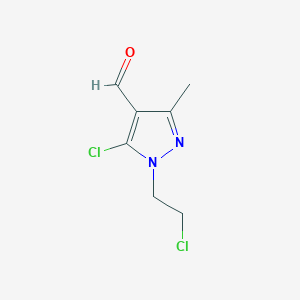

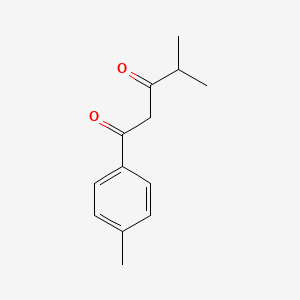

![molecular formula C27H27N3O6S2 B2852836 (Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1025667-90-6](/img/structure/B2852836.png)

(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound would likely involve several steps, each introducing a different functional group. The benzoyl and sulfamoyl groups could potentially be introduced using Friedel-Crafts acylation and sulfonation reactions, respectively . The thiazole ring could be formed using a Hantzsch thiazole synthesis or a similar method .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the thiazole ring and the benzoyl group suggests that this compound could have interesting electronic properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The benzoyl group could potentially undergo electrophilic aromatic substitution reactions, while the sulfamoyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .Scientific Research Applications

Application Summary

(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

has several notable applications:

a. Anticancer Agent Development

The compound exhibits promising anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Preclinical studies suggest that it targets specific signaling pathways involved in cancer progression .

b. Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. This compound has demonstrated anti-inflammatory effects by modulating key inflammatory mediators. Researchers have explored its potential as a novel anti-inflammatory agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

c. Antimicrobial Properties

The compound’s benzothiazole moiety contributes to its antimicrobial activity. It has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. Mechanistic studies reveal interactions with bacterial cell membranes and inhibition of essential enzymes .

d. Targeting Enzymes

Researchers have investigated the compound’s interaction with specific enzymes, such as kinases and proteases. Its binding affinity to these enzymes suggests potential therapeutic applications. For instance, it may serve as a kinase inhibitor in cancer therapy or as a protease modulator in neurodegenerative diseases .

e. Hybrid Materials

Beyond medicinal applications, the compound has been incorporated into hybrid materials. Its unique structure allows for functionalization and integration into polymers, nanoparticles, and nanocomposites. These materials find use in drug delivery, catalysis, and sensors .

f. Structure-Activity Relationship Studies

By synthesizing analogs and derivatives, researchers explore the impact of structural modifications on bioactivity. The compound serves as a valuable scaffold for designing new molecules with improved properties .

Experimental Procedures

The synthesis of this compound involves a series of steps, including the reaction of 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride. The resulting product is characterized using techniques such as 1H-NMR , 13C-NMR , UV spectroscopy , and mass spectrometry . Detailed protocols for synthesis and characterization are available in the literature .

Results and Quantitative Data

Quantitative data include yield percentages, purity assessments, and spectroscopic data (chemical shifts, absorption wavelengths, etc.). Researchers report these results in research articles, providing evidence of the compound’s properties and potential applications .

properties

IUPAC Name |

methyl 2-[2-[4-[benzyl(ethyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O6S2/c1-4-29(17-19-8-6-5-7-9-19)38(33,34)22-13-10-20(11-14-22)26(32)28-27-30(18-25(31)36-3)23-15-12-21(35-2)16-24(23)37-27/h5-16H,4,17-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUPPCUJVSOHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2852753.png)

![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2852757.png)

![Methyl 4-{4-[(4-bromophenyl)sulfonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2852759.png)

![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2852764.png)